![molecular formula C22H21N3 B14190984 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine CAS No. 918664-33-2](/img/structure/B14190984.png)
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is an organic compound belonging to the triazine family. This compound is characterized by its triazine core, substituted with two styryl groups at the 4 and 6 positions, and a methyl group at the 2 position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where the triazine core is reacted with 4-methylstyrene in the presence of a palladium catalyst.
Methyl Substitution: The methyl group at the 2 position can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.
Substitution: The methyl and styryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
科学的研究の応用
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and conjugation.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as triazine derivatives are known to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with biological macromolecules. The compound’s conjugated system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
類似化合物との比較
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Similar structure but with three phenyl groups instead of styryl groups.
2-Methyl-4,6-diphenyl-1,3,5-triazine: Lacks the extended conjugation provided by the styryl groups.
Uniqueness: 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is unique due to its extended conjugation, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and in photodynamic therapy applications.
特性
CAS番号 |
918664-33-2 |
|---|---|
分子式 |
C22H21N3 |
分子量 |
327.4 g/mol |
IUPAC名 |
2-methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C22H21N3/c1-16-4-8-19(9-5-16)12-14-21-23-18(3)24-22(25-21)15-13-20-10-6-17(2)7-11-20/h4-15H,1-3H3 |
InChIキー |
LNBITFRVNYEVBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C)C=CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


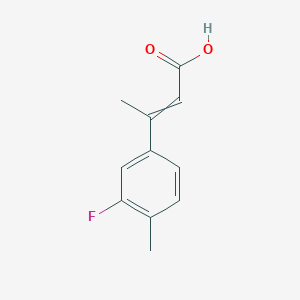

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
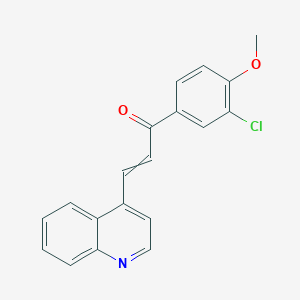
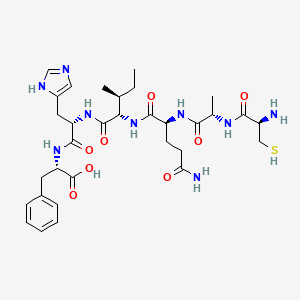

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
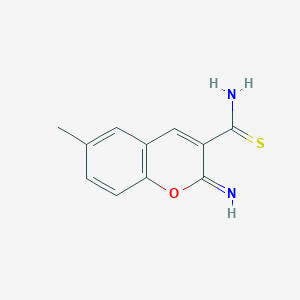
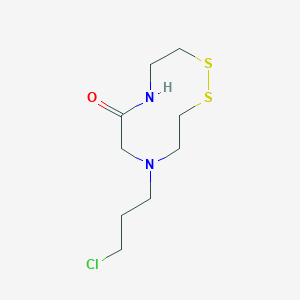
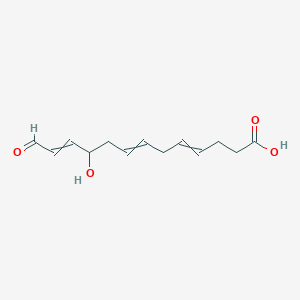
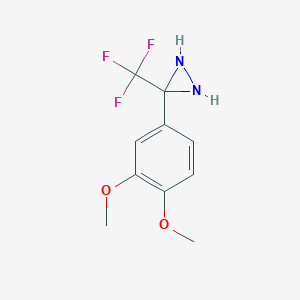
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
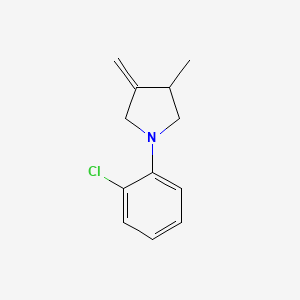
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
